Unsubstituted C3 Position Enables Divergent Synthesis
The 5-Aminoisothiazole-4-carbonitrile (CAS 1427502-13-3) possesses an unsubstituted C3 position, which is a critical site for electrophilic attack. This enables divergent synthetic pathways that are inaccessible to its C3-substituted analogs. In contrast, 5-Amino-3-methylisothiazole-4-carbonitrile (MFCD03422694) has a methyl group at C3, completely blocking this site and limiting its utility as a universal isothiazole building block for scaffold diversification .
| Evidence Dimension | Functional group presence at ring position 3 |
|---|---|
| Target Compound Data | Hydrogen (unsubstituted) |
| Comparator Or Baseline | 5-Amino-3-methylisothiazole-4-carbonitrile: Methyl group at position 3 |
| Quantified Difference | Qualitative structural difference; enables C3 functionalization in the target compound |
| Conditions | Structural analysis based on molecular formula (C4H3N3S for target vs C5H5N3S for comparator) |
Why This Matters
This structural difference dictates the compound's utility as a versatile precursor for creating diverse chemical libraries, directly impacting a medicinal chemist's ability to explore structure-activity relationships (SAR).
